![molecular formula C15H13N3O4S B12219124 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B12219124.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, an oxadiazole ring, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the thiophene and dimethoxyphenyl groups. Specific reagents and conditions may vary, but common steps include:
Cyclization: Formation of the oxadiazole ring using hydrazides and carboxylic acids under acidic or basic conditions.
Coupling Reactions: Introduction of the thiophene ring through palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Addition of the dimethoxyphenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide, as promising anticancer agents. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and cell cycle arrest. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxicity against various cancer types such as breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values ranging from low micromolar concentrations .
1.2 Antimicrobial Activities
The compound also exhibits antimicrobial properties against a range of pathogens. Studies indicate that oxadiazole derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Synthetic Utility
2.1 Versatile Synthesis
This compound can be synthesized through various methodologies involving the reaction of thiophene derivatives with oxadiazole intermediates. This versatility allows for the modification of substituents to enhance biological activity or solubility. The synthetic routes often utilize coupling reactions or cyclization processes that yield high purity and yield .
2.2 Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of oxadiazole derivatives has revealed critical insights into how modifications at specific positions affect their biological efficacy. For example, the introduction of electron-withdrawing groups at the para position of the aromatic ring has been correlated with increased anticancer activity .
Case Studies
Study | Compound | Activity | Cell Line | IC50 (µM) |
---|---|---|---|---|
Maftei et al. (2020) | This compound | Anticancer | MCF-7 | 0.48 |
Kumar et al. (2018) | Derivatives of oxadiazoles | Antitumor | HCT-116 | 13.6 - 48.37 |
Abd el Hameid et al. (2020) | Novel oxadiazole derivatives | Cytotoxicity | Various | 0.19 - 5.13 |
These studies illustrate the compound's potential as a lead structure for further development into therapeutic agents targeting cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell walls, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide stands out due to its unique combination of the oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structural characteristics contribute significantly to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H17N3O4 |
Molecular Weight | 339.35 g/mol |
LogP | 3.6679 |
Polar Surface Area | 75.347 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, including:
- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Anticancer Activity
A notable study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM across different tumor types, particularly in breast and colon cancer cell lines .
Antimicrobial Activity
In vitro studies have shown that this compound possesses potent antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor activity of this compound derivatives against a panel of human cancer cell lines. The most active derivative showed an IC50 value of 1.143 µM against renal cancer cells and significant selectivity for tumor cells over normal cells .
Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated superior efficacy compared to standard antibiotics such as ampicillin and ciprofloxacin .
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)13-14(18-22-17-13)16-15(19)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19) |
InChI Key |
UNXWSPWLAOHCEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.